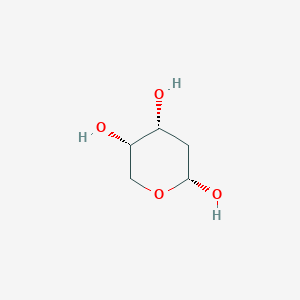

2-Deoxy-alpha-L-erythro-pentopyranose

描述

2-Deoxy-alpha-L-erythro-pentopyranose is a deoxysugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar. This compound is a crucial building block in the synthesis of deoxyribonucleic acid (DNA), playing a significant role in the structure and function of genetic material .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-alpha-L-erythro-pentopyranose typically involves the reduction of a corresponding sugar derivative. One common method is the reduction of L-erythrose using a suitable reducing agent such as sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic processes or chemical synthesis. Enzymatic methods often use specific enzymes to catalyze the reduction of L-erythrose, while chemical synthesis relies on reducing agents and controlled reaction environments .

化学反应分析

Types of Reactions: 2-Deoxy-alpha-L-erythro-pentopyranose can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form simpler sugar derivatives using reducing agents like sodium borohydride (NaBH4).

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4)

Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes

Reduction: Formation of simpler sugar derivatives

Substitution: Formation of halogenated sugar derivatives

科学研究应用

Pharmaceutical Applications

1. Antiviral and Antitumor Drug Synthesis

- 2-Deoxy-alpha-L-erythro-pentopyranose is a crucial intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies. Notable drugs synthesized from this compound include:

- Zidovudine (AZT) : Used in the treatment of HIV/AIDS.

- Lamivudine (3TC) : Effective against HIV and hepatitis B.

- Stavudine (d4T) : Another antiviral for HIV treatment.

These compounds function by mimicking natural nucleosides, thereby inhibiting viral replication or tumor growth .

2. Mechanism of Action

- The mechanism by which 2-deoxy-D-ribose exerts its effects involves the induction of apoptosis in cancer cells through the modulation of glutathione metabolism. This process enhances the efflux of glutathione, leading to increased oxidative stress within the cells, ultimately resulting in cell death .

Biochemical Research Applications

1. Metabolic Studies

- As an endogenous metabolite, 2-deoxy-D-ribose is involved in cellular energy metabolism. Its role in ATP synthesis makes it a focal point in studies examining energy production pathways and cellular respiration .

2. Analytical Chemistry

- The compound can undergo various colorimetric reactions, making it useful for quantitative analysis in biochemical assays. Techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are employed to analyze its presence and concentration in biological samples .

Biotechnology Applications

1. Gene Therapy

- The incorporation of 2-deoxy-D-ribose into vectors for gene therapy has shown promise. Its ability to form stable nucleoside analogs enhances the delivery of therapeutic genes into target cells, potentially improving treatment outcomes for genetic disorders .

2. Research on Secondary Metabolites

- Recent studies have highlighted the potential of 2-deoxy-D-ribose in exploring secondary metabolites derived from medicinal plants. Its role as a precursor allows researchers to synthesize and evaluate new compounds with therapeutic properties .

Case Studies

作用机制

The mechanism of action of 2-Deoxy-alpha-L-erythro-pentopyranose primarily involves its incorporation into DNA. As a deoxysugar, it forms part of the DNA backbone, linking nucleotides together through phosphodiester bonds. This incorporation is essential for DNA replication and repair processes. The compound interacts with various enzymes and proteins involved in DNA synthesis, ensuring the accurate transmission of genetic information .

相似化合物的比较

2-Deoxy-D-ribose: Another deoxysugar that is a component of DNA.

L-erythrose: The parent sugar from which 2-Deoxy-alpha-L-erythro-pentopyranose is derived.

D-ribose: A sugar molecule that forms part of ribonucleic acid (RNA).

Uniqueness: this compound is unique due to its specific stereochemistry and its role in the synthesis of DNA. Unlike 2-Deoxy-D-ribose, which is found in most organisms, this compound has a distinct configuration that makes it valuable in certain biochemical pathways and research applications .

生物活性

2-Deoxy-alpha-L-erythro-pentopyranose is a deoxysugar that plays a significant role in various biological processes, particularly in the synthesis of nucleic acids. Its structure, characterized by the absence of one oxygen atom compared to its parent sugar, influences its biochemical interactions and applications in research and medicine. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound is involved in several key biochemical reactions:

- Interactions with Enzymes : It interacts with enzymes such as glycosidases and glycosyltransferases, which are crucial for carbohydrate metabolism. These interactions facilitate the modification and breakdown of complex carbohydrates, influencing metabolic pathways.

- Binding Mechanisms : The compound can act as both an inhibitor and an activator of specific enzymes. For example, it may inhibit glycosidases by binding to their active sites or activate glycosyltransferases, promoting the synthesis of glycosidic bonds.

- Cellular Signaling : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and energy production.

Biological Activity and Effects

The biological activity of this compound can be summarized through various aspects:

Cellular Effects

- Gene Expression : This compound influences the expression of genes involved in carbohydrate metabolism, leading to changes in metabolite levels. Its effects on gene expression are critical for understanding its role in cellular function.

- Metabolic Pathways : It participates in metabolic pathways related to carbohydrate metabolism, impacting the overall metabolic activity within cells.

Dosage Effects

Research indicates that the effects of this compound vary with dosage:

- Low Doses : At lower concentrations, it enhances metabolic processes and energy production.

- High Doses : Higher concentrations can lead to toxic effects, disrupting normal cellular functions and causing oxidative stress. This biphasic response highlights the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Properties : Research has shown potential antiviral applications for this compound, particularly in inhibiting viral replication mechanisms.

- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties by influencing cell proliferation and apoptosis pathways.

- Biochemical Analysis : Detailed biochemical analyses have demonstrated its interactions with various biomolecules, establishing its role as a crucial component in DNA synthesis and repair mechanisms.

Comparative Analysis

To better understand the significance of this compound, a comparative analysis with other related compounds can provide insights into its unique properties.

| Compound | Role in Biochemistry | Potential Applications |

|---|---|---|

| This compound | Building block for DNA synthesis | Antiviral, anticancer therapies |

| D-Ribose | Energy metabolism | Cardiac health |

| L-Rhamnose | Plant polysaccharide synthesis | Food industry |

属性

IUPAC Name |

(2R,4R,5S)-oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO[C@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426151 | |

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113890-34-9 | |

| Record name | 2-Deoxy-a-L-erythro pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。